molecular formula C11H10O2 B049774 7-Methoxy-2-naphthol CAS No. 5060-82-2

7-Methoxy-2-naphthol

Cat. No.: B049774
CAS No.: 5060-82-2
M. Wt: 174.2 g/mol
InChI Key: UNFNRIIETORURP-UHFFFAOYSA-N
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Description

7-Methoxy-2-naphthol: is a chemical compound with the molecular formula C11H10O2 . It is a 7-substituted-2-naphthol, characterized by a methoxy group attached to the seventh position of the naphthol ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-naphthol and dimethyl sulfate: A common method involves reacting 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide.

    From 2,7-dihydroxynaphthalene and dimethyl sulfate: Another method involves the methylation of 2,7-dihydroxynaphthalene using dimethyl sulfate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

7-Methoxy-2-naphthol serves as a precursor in the synthesis of various organic compounds, particularly benzo[f]chromene derivatives, which have applications in medicinal chemistry and materials science.

Compound Application
Benzo[f]chromene derivativesUsed in drug development and as fluorescent dyes
7-methoxy-2-naphthyl xylosidesUtilized for NMR characterization and UV detection

Biological Applications

The compound has been utilized as a marker in nuclear magnetic resonance (NMR) studies due to its distinct methoxy group. This property aids in detecting and characterizing biological molecules.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for UV-visible spectroscopy, allowing researchers to assess various chemical interactions and concentrations in solution.

Case Study 1: Synthesis of Benzo[f]chromene Derivatives

In a study published in Zeitschrift für Naturforschung, researchers synthesized several benzo[f]chromene derivatives using this compound as a key intermediate. The derivatives exhibited significant biological activity, suggesting potential pharmaceutical applications .

Case Study 2: NMR Characterization

Another study focused on the use of this compound in the synthesis of xylosides. The methoxy group was instrumental in NMR characterization, providing insights into the structure and dynamics of glycosylated compounds .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-naphthol involves its ability to participate in various chemical reactions due to the presence of the methoxy and hydroxyl groups. These functional groups make it a versatile intermediate in organic synthesis. The methoxy group activates the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-naphthol is unique due to the specific positioning of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific derivatives and as a marker in analytical techniques .

Biological Activity

7-Methoxy-2-naphthol (C₁₁H₁₀O₂) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C₁₁H₁₀O₂
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 576-26-1

Overview

This compound has been studied for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibition of essential biosynthetic pathways in bacteria.

Research Findings

  • Inhibition of Menaquinone Biosynthesis :
    • A study demonstrated that this compound-based inhibitors target the MenA enzyme involved in menaquinone biosynthesis, crucial for the survival of many Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .
    • The minimal inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 3–5 μg/ml, indicating potent antibacterial activity .
  • Antimicrobial Spectrum :
    • A synthesized series of compounds based on this compound exhibited varying degrees of antimicrobial activity against different microorganisms, as summarized in Table 1.
MicroorganismMIC (µg/ml)
E. coli125
S. aureus62.5
B. subtilis62.5
C. albicans62.5
P. aeruginosa125
M. tuberculosis3
MRSA3 - 5

Table 1: Antimicrobial activity of compounds derived from this compound

Case Studies

  • In a study focusing on the synthesis and evaluation of new derivatives, compounds derived from this compound were tested against a panel of pathogens, showing significant antibacterial effects, particularly against resistant strains like MRSA .

Anticancer Potential

Recent investigations have also highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth.

  • Mechanism of Action :
    • The compound has been shown to interfere with cell cycle progression and promote apoptosis in cancer cell lines .
  • In Vivo Studies :
    • Preliminary animal studies suggest that treatment with this compound can reduce tumor size and inhibit metastasis .

Q & A

Q. Basic: What are the recommended safety protocols for handling 7-Methoxy-2-naphthol in laboratory settings?

Answer:

  • Hazard Classification : Similar methoxy-naphthol derivatives (e.g., 1-(6-Methoxy-2-naphthyl)ethanol) are classified under EU-GHS/CLP as Acute Toxicity Category 4 (H302, H312, H332) and Chronic Aquatic Hazard Category 4 (H413) .
  • Preventive Measures :
    • Use fume hoods for synthesis and handling to minimize inhalation risks.
    • Wear nitrile gloves and lab coats to avoid dermal exposure.
    • Store in airtight containers away from aqueous environments to prevent ecological contamination.
  • Emergency Protocols : In case of exposure, follow Tox Info Suisse guidelines (e.g., immediate rinsing for dermal contact, medical consultation for ingestion) .

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Technique Purpose Key Parameters Reference
1H/13C NMR Confirm molecular structure and purityChemical shifts (δ) for methoxy (-OCH3) and hydroxyl (-OH) groupsGeneral practice
X-ray Crystallography Resolve 3D molecular structureSHELXL refinement for small-molecule accuracy
Mass Spectrometry Verify molecular weightm/z = 174.1 (calculated for C11H10O2)General practice
IR Spectroscopy Identify functional groupsStretching frequencies for -OH (~3200 cm⁻¹) and aromatic C-O (~1250 cm⁻¹)General practice

Q. Advanced: How can researchers address contradictions between computational predictions and experimental reactivity data for this compound?

Answer:

  • Cross-Validation :
    • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps).
    • Compare with experimental kinetic data (e.g., reaction rates under varying temperatures).
  • Data Triangulation : Use multiple characterization techniques (e.g., NMR, HPLC) to confirm product identity and rule out side reactions.
  • Literature Benchmarking : Leverage platforms like ResearchGate to identify precedents for similar naphthol derivatives .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
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    05:45

Q. Advanced: What experimental design strategies optimize synthetic yield in novel reactions involving this compound?

Answer:

  • Design of Experiments (DoE) :
    • Variables : Catalyst loading (e.g., Pd/C), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C).
    • Response Surface Methodology : Statistically analyze interactions between variables to identify optimal conditions.
  • Purification Challenges :
    • Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate methoxy-naphthol isomers.
    • Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. Advanced: How is SHELX software applied to resolve structural ambiguities in this compound crystallography?

Answer:

  • Workflow :
    • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
    • Structure Solution : Use SHELXD for phase problem resolution in small molecules .
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding network validation .
  • Common Pitfalls : Overfitting due to twinning or disorder; mitigate using the TWIN command in SHELXL .

Q. Basic: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

  • Typical Impurities :
    • Demethylation byproducts : e.g., 2-naphthol (detected via HPLC retention time shift).
    • Isomeric contaminants : 6-Methoxy-1-naphthol (distinguished by NOESY NMR correlations).
  • Analytical Methods :
    • HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase).
    • Melting Point Analysis : Pure this compound melts at 128–130°C (deviations indicate contamination).

Q. Advanced: How can researchers validate photostability data for this compound under UV exposure?

Answer:

  • Experimental Setup :
    • Irradiate samples in a quartz cuvette (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy.
    • Use pseudo-first-order kinetics to calculate half-life (t1/2).
  • Contradiction Resolution :
    • Replicate under inert (N2) vs. aerobic conditions to assess oxidation’s role.
    • Cross-reference with computational TD-DFT simulations for excited-state behavior.

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Process Controls :
    • Standardize starting material purity (≥98% via HPLC).
    • Use automated reactors for precise temperature/pH control.
  • Statistical Analysis :
    • Apply ANOVA to identify critical factors (e.g., stirring rate, cooling time).
    • Document deviations using electronic lab notebooks (ELNs) for traceability.

Q. Basic: How to design a literature review strategy for this compound’s applications in organic synthesis?

Answer:

  • Keyword Strategy :
    • Combine terms: “this compound” + “synthesis,” “photochemistry,” “catalysis.”
    • Include synonyms: “2-Hydroxy-7-methoxynaphthalene.”
  • Platforms :
    • Use ResearchGate for preprints and unpublished data .
    • Export search results from PubMed/CAS into Zotero for categorization .
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Q. Advanced: What mechanistic studies elucidate this compound’s role in cross-coupling reactions?

Answer:

  • Techniques :
    • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
    • In-situ IR Monitoring : Track intermediate formation (e.g., palladacycles).
  • Computational Aids :
    • Use Gaussian or ORCA to model transition states and activation energies.

Properties

IUPAC Name

7-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFNRIIETORURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357408
Record name 7-Methoxy-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5060-82-2
Record name 7-Methoxy-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (20 ml, 1M) and dimethyl sulfate (15.0 ml, 158 mmol) were added dropwise to a solution of 2,7-dihydroxynaphthalene (6.6 g, 40 mmol) in dichloromethane (100 ml) and water (60 ml). Additional sodium hydroxide (20 ml, 1M) and dimethyl sulfate (15.0 ml, 158 mmol) were added and the resulting mixture was stirred at room temperature for 2 hours. The two phases were separated and the aqueous layer was extracted with dichloromethane twice. The combined organic extracts were washed with 1 M HCl, dried over magnesium sulfate and concentrated under vacuum. The crude material was purified by column chromatography (5:1 heptane/ethyl acetate) to give 2-hydroxy-7-methoxynaphthalene (2.1 g, 30%, 100% AUC HPLC): 1H NMR (300 MHz, CDCl3) δ 7.66-7.70 (m, 2H), 6.94-7.08 (m, 4H), 4.90 (s, 1H), 3.92 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of naphthalene-2,7-diol (25 g, 156.08 mmol) and K2CO3 (32.3 g, 232.02 mmol) in acetone (300 ml) was added iodomethane (22.2 g, 156.41 mmol) dropwise with stirring at 0° C. The resulting solution was stirred overnight at room temperature. The solids were filtered off and the filtrate was concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1%-10% ethyl acetate in petroleum ether to afford 7-methoxynaphthalen-2-ol as a light yellow solid (10 g, 37%). (ES, m/z): [M+H]+ 175.1; 1H NMR (400 MHz, DMSO-d6): δ 9.65 (s, 1H), 7.65 (d, J=8.8 Hz, 2H), 6.79 (dd, J=13.6, 1.6 Hz, 2H), 6.92-6.89 (m, 2H), 3.84 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Methoxy-2-naphthol
7-Methoxy-2-naphthol
7-Methoxy-2-naphthol
7-Methoxy-2-naphthol
7-Methoxy-2-naphthol
7-Methoxy-2-naphthol

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